6-(Perfluoroethyl)nicotinic acid
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Overview
Description
6-(Perfluoroethyl)nicotinic acid is a derivative of nicotinic acid, characterized by the substitution of a perfluoroethyl group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Perfluoroethyl)nicotinic acid typically involves the introduction of the perfluoroethyl group to the nicotinic acid framework. One common method is the nucleophilic substitution reaction where a suitable perfluoroethyl halide reacts with a nicotinic acid derivative under basic conditions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and a strong base like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, can be achieved through continuous flow processes that allow for better control over reaction parameters and scalability. The use of catalytic systems and green chemistry principles is also being explored to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-(Perfluoroethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perfluoroethyl-substituted pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The perfluoroethyl group can participate in further substitution reactions, especially under nucleophilic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the perfluoroethyl group under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
6-(Perfluoroethyl)nicotinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Perfluoroethyl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acid receptors. These interactions can modulate various biochemical pathways, including those involved in lipid metabolism and inflammatory responses. The perfluoroethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to more pronounced biological effects .
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, known for its role in lipid metabolism and cardiovascular health.
Nicotinamide: A derivative of nicotinic acid with similar biological activity but different pharmacokinetic properties.
6-Substituted Nicotinic Acid Analogues: These include compounds with various substituents at the 6-position, such as alkyl or aryl groups, which can influence their chemical and biological properties.
Uniqueness: 6-(Perfluoroethyl)nicotinic acid is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of fluorinated pharmaceuticals and advanced materials .
Properties
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-2-1-4(3-14-5)6(15)16/h1-3H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYOUGJZMQDUQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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